N-(3,4-difluorophenyl)naphthalene-1-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)naphthalene-1-carboxamide is a chemical compound with the following structural formula:
C16H10F2N2O
This compound belongs to the class of substituted 2,3,5,7,11,11a-hexahydro[1,3]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-5,7-diones. It has been investigated for its potential as an anti-HIV agent .
Preparation Methods
Synthetic Routes: The synthetic routes to prepare N-(3,4-difluorophenyl)naphthalene-1-carboxamide involve chemical reactions that introduce the fluorine-substituted phenyl group onto the naphthalene ring. Specific methods may vary, but a common approach includes nucleophilic aromatic substitution reactions.
Reaction Conditions: Reaction conditions typically involve the use of suitable reagents, solvents, and catalysts. For example, fluorination reactions may employ fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Industrial Production: While specific industrial production methods are proprietary, the compound may be synthesized on a larger scale using optimized processes.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the carbonyl group.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic aromatic substitution reactions to modify the phenyl group.
Fluorination: Fluorinating agents (e.g., Selectfluor, DAST).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.
Major Products: The major products formed during these reactions include fluorinated derivatives of the naphthalene-1-carboxamide scaffold.
Scientific Research Applications
Medicine: Investigated as an anti-HIV agent.
Chemistry: Used in synthetic methodologies.
Biology: May serve as a tool compound for biological studies.
Mechanism of Action
The exact mechanism by which N-(3,4-difluorophenyl)naphthalene-1-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways relevant to HIV.
Properties
Molecular Formula |
C17H11F2NO |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11F2NO/c18-15-9-8-12(10-16(15)19)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
InChI Key |
QRXVDGDSJOVXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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